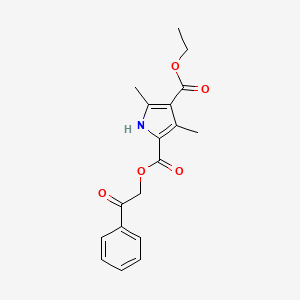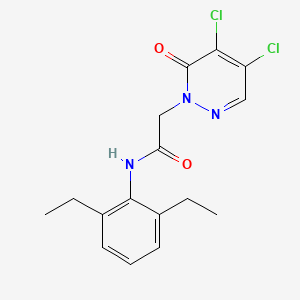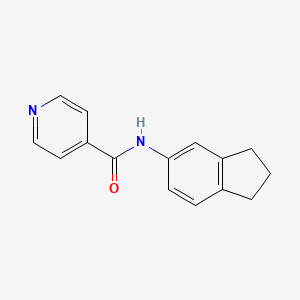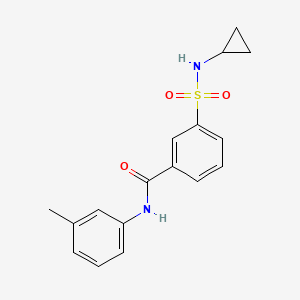
3-cyano-N-(2,5-difluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyano-N-(2,5-difluorophenyl)benzamide, also known as DFB, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery. DFB is a small molecule inhibitor that targets the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune response.
Wirkmechanismus
3-cyano-N-(2,5-difluorophenyl)benzamide binds to the catalytic domain of cGAS and inhibits its enzymatic activity. cGAS is responsible for the production of cyclic GMP-AMP (cGAMP), which activates the stimulator of interferon genes (STING) pathway, leading to the production of interferons and other pro-inflammatory cytokines. By inhibiting cGAS, 3-cyano-N-(2,5-difluorophenyl)benzamide prevents the activation of the STING pathway and the subsequent production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
3-cyano-N-(2,5-difluorophenyl)benzamide has been shown to have potent inhibitory effects on cGAS activity, with an IC50 value of approximately 1 μM. Inhibition of cGAS by 3-cyano-N-(2,5-difluorophenyl)benzamide leads to the suppression of the innate immune response, which can be beneficial in the treatment of autoimmune disorders and inflammatory diseases. Additionally, 3-cyano-N-(2,5-difluorophenyl)benzamide has been shown to have antiviral properties, as it can inhibit the replication of certain viruses, including HSV-1 and HCMV.
Vorteile Und Einschränkungen Für Laborexperimente
3-cyano-N-(2,5-difluorophenyl)benzamide is a potent and selective inhibitor of cGAS, making it an ideal tool for studying the role of cGAS in various biological processes. However, 3-cyano-N-(2,5-difluorophenyl)benzamide has a relatively short half-life, which can make it challenging to use in in vivo experiments. Additionally, the synthesis of 3-cyano-N-(2,5-difluorophenyl)benzamide can be challenging, and the yield may not be sufficient for large-scale experiments.
Zukünftige Richtungen
3-cyano-N-(2,5-difluorophenyl)benzamide has shown promising results in preclinical studies, and there is potential for its use in the treatment of various diseases. Future research should focus on optimizing the synthesis of 3-cyano-N-(2,5-difluorophenyl)benzamide and improving its pharmacokinetic properties to enhance its efficacy in vivo. Additionally, further studies are needed to investigate the potential side effects of 3-cyano-N-(2,5-difluorophenyl)benzamide and its long-term safety profile. Finally, the development of more potent and selective cGAS inhibitors could lead to the discovery of novel therapeutic targets for the treatment of various diseases.
Synthesemethoden
The synthesis of 3-cyano-N-(2,5-difluorophenyl)benzamide involves the reaction of 2,5-difluoroaniline with 3-cyanobenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of 3-cyano-N-(2,5-difluorophenyl)benzamide is approximately 50%, and the purity can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
3-cyano-N-(2,5-difluorophenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. The inhibition of cGAS by 3-cyano-N-(2,5-difluorophenyl)benzamide prevents the activation of the innate immune response, which can lead to the suppression of inflammation and autoimmune responses. Additionally, 3-cyano-N-(2,5-difluorophenyl)benzamide has been shown to have antiviral properties, as it can inhibit the replication of certain viruses, including herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
Eigenschaften
IUPAC Name |
3-cyano-N-(2,5-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O/c15-11-4-5-12(16)13(7-11)18-14(19)10-3-1-2-9(6-10)8-17/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSECPXRKIXOZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(2,5-difluorophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methoxyphenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7480403.png)

![3-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B7480408.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7480410.png)
![2-(2-methoxyphenoxy)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7480423.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B7480434.png)





